N-ethyl-2-(methylamino)acetamide

Descripción

Propiedades

IUPAC Name |

N-ethyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4-6-2/h6H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCBSRMTKKKHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-2-(methylamino)acetamide: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of N-ethyl-2-(methylamino)acetamide, a molecule of interest in chemical synthesis and potential pharmacological research. We will delve into its molecular structure, propose a logical synthetic pathway with a detailed experimental protocol, and discuss its physicochemical properties and potential applications based on its structural characteristics and the activities of related compounds.

Introduction and Molecular Architecture

N-ethyl-2-(methylamino)acetamide is a disubstituted acetamide with the chemical formula C₅H₁₂N₂O. Its structure features a central acetamide core, with an ethyl group attached to the amide nitrogen and a methylaminoethyl group attached to the alpha-carbon. This arrangement of functional groups—a secondary amide and a secondary amine—imparts specific chemical properties and potential for further chemical modification.

It is crucial to distinguish N-ethyl-2-(methylamino)acetamide from its isomers, as the specific placement of the methyl and ethyl groups significantly influences the molecule's properties. Key isomers include:

-

N-methyl-N-[2-(methylamino)ethyl]acetamide: An isomer where a methyl group is on the amide nitrogen and the methylamino group is part of the ethyl chain.

-

N-(2-(Ethylamino)ethyl)acetamide: An isomer with an ethylamino group in the side chain.

This guide focuses exclusively on N-ethyl-2-(methylamino)acetamide, identified by the CAS number 225229-02-7.[1]

Molecular Structure and Identifiers

The definitive representation of a molecule is essential for database searches, computational modeling, and unambiguous communication in research.

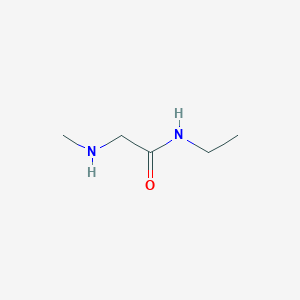

Chemical Structure

The two-dimensional structure of N-ethyl-2-(methylamino)acetamide is as follows:

This structure highlights the secondary amine and secondary amide functional groups, which are key to its chemical reactivity.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) code provides a linear representation of the molecular structure. For N-ethyl-2-(methylamino)acetamide, the canonical SMILES string is:

CCNC(=O)CNC [2]

An alternative representation is O=C(NCC)CNC.[1] This code is invaluable for cheminformatics applications, including database searching and as an input for computational chemistry software.

Key Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties for N-ethyl-2-(methylamino)acetamide and its common hydrochloride salt is presented in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | 225229-02-7 | 909191-78-2 | [1][2] |

| Molecular Formula | C₅H₁₂N₂O | C₅H₁₃ClN₂O | [2] |

| Molecular Weight | 116.16 g/mol | 152.62 g/mol | [2][3] |

| SMILES | CCNC(=O)CNC | CCNC(=O)CNC.Cl | [2] |

| IUPAC Name | N-ethyl-2-(methylamino)acetamide | n-ethyl-2-(methylamino)acetamide hydrochloride | [2] |

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of N-ethyl-2-(methylamino)acetamide is scarce, a robust and logical pathway can be designed based on well-established amidation reactions. The most direct approach involves the coupling of 2-(methylamino)acetic acid (sarcosine) with ethylamine. However, a more common and often higher-yielding laboratory method is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the amine.

The proposed two-step synthesis starts from chloroacetyl chloride and proceeds through a nucleophilic substitution followed by an amidation reaction.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of N-ethyl-2-(methylamino)acetamide.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. It should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 2-chloro-N-methylacetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a 40% aqueous solution of methylamine (2 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of a base like sodium hydroxide may be necessary to neutralize the HCl byproduct.

-

Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-N-methylacetamide.

Step 2: Synthesis of N-ethyl-2-(methylamino)acetamide

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloro-N-methylacetamide (1 equivalent) from Step 1 in a polar aprotic solvent such as acetonitrile.

-

Addition of Amine: Add ethylamine (2-3 equivalents) to the solution. The use of excess ethylamine helps to drive the reaction to completion and acts as a base to neutralize the generated HCl.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography to yield pure N-ethyl-2-(methylamino)acetamide.

Potential Applications and Biological Context

While specific research on N-ethyl-2-(methylamino)acetamide is limited, the broader class of acetamide derivatives has attracted significant interest in medicinal chemistry for their diverse biological activities.[4]

-

Pharmacological Scaffolding: The core structure of this molecule can serve as a scaffold in the design of novel therapeutic agents. Its functional groups are amenable to further chemical modifications to explore structure-activity relationships.

-

Neurotransmitter System Modulation: Due to structural similarities with some psychoactive compounds, there is a potential for interaction with neurotransmitter systems in the central nervous system.[5] Research into related molecules suggests possible effects on serotonin and dopamine pathways.[5]

-

Anti-inflammatory and Antioxidant Properties: Many acetamide derivatives have been investigated for anti-inflammatory and antioxidant effects.[4] It is plausible that N-ethyl-2-(methylamino)acetamide could exhibit similar properties, though this would require experimental validation.

Conclusion

N-ethyl-2-(methylamino)acetamide is a well-defined chemical entity with potential applications in synthetic chemistry and drug discovery. While direct experimental data is not widely published, its structure and the chemistry of related compounds allow for the confident proposal of a synthetic route and suggest avenues for future research into its biological activity. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this and similar molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143317631, N-formyl-N-[2-(methylamino)ethyl]acetamide. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15338205, 2-amino-N-ethyl-N-methylacetamide. Retrieved February 17, 2026, from [Link]

Sources

- 1. 225229-02-7|N-Ethyl-2-(methylamino)acetamide|BLD Pharm [bldpharm.com]

- 2. N-Ethyl-2-(methylamino)acetamide hydrochloride 95% | CAS: 909191-78-2 | AChemBlock [achemblock.com]

- 3. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. evitachem.com [evitachem.com]

Technical Guide: Solubility Profiling & Salt Selection for N-ethyl-2-(methylamino)acetamide

Executive Summary

This technical guide analyzes the physicochemical distinctions between N-ethyl-2-(methylamino)acetamide in its free base form versus its hydrochloride (HCl) salt.

For researchers and drug developers, this molecule presents a classic "small polar amine" challenge. While the HCl salt (CAS 909191-78-2) offers a stable, crystalline solid ideal for storage and aqueous formulation, the Free Base is a lipophilic, often hygroscopic oil or low-melting solid required for nucleophilic reactions and membrane permeability studies.

This guide provides the structural rationale, solubility behaviors, and validated protocols to manipulate and characterize these two forms effectively.

Part 1: Molecular Architecture & Physicochemical Basis

To predict solubility behavior, we must first deconstruct the molecular forces at play.

Structural Analysis

-

Chemical Formula:

(Free Base) vs. -

Core Pharmacophore: A secondary amine attached to an acetamide backbone.

-

Key Functional Groups:

The "Solubility Switch" Mechanism

The transition between Free Base and HCl salt is a manipulation of lattice energy versus solvation energy.

-

Free Base (The Lipophilic State):

-

State: Typically an oil or low-melting solid at room temperature.

-

Interactions: Dominated by weak van der Waals forces and moderate hydrogen bonding.

-

Solubility Driver: Soluble in organic solvents (DCM, Ethyl Acetate) due to the ethyl/methyl alkyl chains.

-

-

HCl Salt (The Hydrophilic State):

-

State: Crystalline solid.[2]

-

Interactions: Strong ionic bonds (

) create a high-energy crystal lattice. -

Solubility Driver: Despite the high lattice energy, the high enthalpy of hydration for the chloride ion and the ammonium cation drives rapid dissolution in water.

-

Chemical Species Equilibrium Diagram

The following diagram illustrates the pH-dependent equilibrium that dictates solubility.

Figure 1: The pH-dependent "Solubility Switch."[3] Increasing pH deprotonates the amine, reducing aqueous solubility and increasing organic partitioning.

Part 2: Comparative Solubility Profile

The solubility of N-ethyl-2-(methylamino)acetamide is not a static number; it is a dynamic function of pH and solvent polarity.

Aqueous Solubility & pH Dependence

The secondary amine likely has a

| Parameter | HCl Salt | Free Base |

| Aqueous Solubility | Very High (>100 mg/mL) . The ionic nature interacts favorably with water dipoles. | Moderate to High . Due to the low molecular weight and polar amide, the base is water-soluble but significantly less so than the salt. |

| pH of Sat. Solution | Acidic (~pH 4-5). Dissociation releases protons. | Basic (~pH 10-11). Hydrolysis generates |

| Common Ion Effect | Solubility decreases in 0.1N HCl due to the presence of excess | Solubility increases drastically in acidic media as it converts to the ionized form. |

Organic Solvent Compatibility (Process Chemistry)

For extraction and purification, understanding the organic profile is critical.

-

Dichloromethane (DCM): The Free Base is highly soluble. The HCl salt is virtually insoluble. Use DCM for extraction after basification.

-

Ethanol/Methanol: Both forms are soluble. The HCl salt dissolves due to the high dielectric constant of alcohols; the Free Base dissolves due to organic compatibility.

-

Ethyl Acetate: The Free Base is soluble; the HCl salt is generally insoluble. Use Ethyl Acetate to precipitate the salt from a reaction mixture.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If the physical state does not change as described (e.g., precipitate formation), the system pH or solvent choice is incorrect.

Protocol 3.1: Thermodynamic Solubility Measurement (Shake-Flask Method)

Use this to generate accurate solubility data for regulatory filing.

-

Preparation: Add excess solid (HCl salt or Free Base) to 10 mL of the target solvent (buffer or water) in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours.

-

Validation Check: Ensure solid is still present. If all solid dissolves, add more until saturation is visible.

-

-

pH Check: Measure the pH of the supernatant. This is the pH(sat) .

-

Filtration: Filter an aliquot through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 210-220 nm for the amide bond).

Protocol 3.2: Salt-to-Base Conversion (Isolation)

Use this when you have the commercial HCl salt but need the nucleophilic Free Base for a reaction.

-

Dissolution: Dissolve 1.0 g of N-ethyl-2-(methylamino)acetamide HCl in 5 mL of distilled water.

-

Basification: Slowly add 2M NaOH or saturated

while monitoring pH.-

Target: pH > 11 (ensure pH is at least 2 units above

).

-

-

Extraction: Add 10 mL of Dichloromethane (DCM). Shake vigorously and let layers separate.

-

Observation: The Free Base will partition into the lower DCM layer.

-

-

Validation: Repeat extraction 2x. Combine organic layers, dry over

, and evaporate.-

Result: A colorless oil or low-melting solid (Free Base).

-

Solubility Screening Workflow Diagram

Figure 2: Decision tree for selecting the appropriate solubility workflow based on research intent.

Part 4: Implications for Drug Development

Bioavailability & Formulation

For oral dosing, the HCl salt is the preferred candidate.

-

Gastric Dissolution: The salt dissolves instantly in the stomach (pH 1.2). Even if the Free Base precipitates in the small intestine (pH 6.8), the initial high concentration gradient drives absorption.

-

Stability: The crystalline lattice of the HCl salt protects the molecule from oxidation and hydrolysis better than the amorphous/oily Free Base.

Analytical Chromatography

When developing HPLC methods:

-

Retention Time: The Free Base and HCl salt will elute at the same retention time if the mobile phase is buffered.

-

Peak Shape: Always use a basic additive (like Triethylamine) or an acidic buffer (TFA/Formic Acid) to prevent "tailing" caused by the interaction of the secondary amine with silanol groups on the column.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15338205, 2-amino-N-ethyl-N-methylacetamide. Retrieved from [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection logic).

- Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pH-solubility profiling methodologies).

Sources

Pharmacological Potential of N-Ethyl-Sarcosinamide Derivatives

Targeting GlyT1 for CNS Modulation: A Technical Guide

Executive Summary

The pharmacological landscape of N-ethyl-sarcosinamide derivatives represents a critical evolution in the development of Glycine Transporter Type 1 (GlyT1) inhibitors . While sarcosine (N-methylglycine) acts as an endogenous GlyT1 inhibitor and NMDA receptor co-agonist, its therapeutic utility is limited by rapid metabolic clearance and poor blood-brain barrier (BBB) permeability. The derivatization of the sarcosine core into N-ethyl-sarcosinamide analogs addresses these pharmacokinetic liabilities.

This guide analyzes the structural, mechanistic, and therapeutic potential of these derivatives, specifically focusing on their role in treating Schizophrenia (negative symptoms) and cognitive impairment . By transitioning from a zwitterionic amino acid (sarcosine) to a lipophilic amide, researchers can unlock non-competitive inhibition profiles and enhanced CNS bioavailability.

Chemical Basis & Structural Pharmacology (SAR)

The transition from sarcosine to N-ethyl-sarcosinamide involves strategic modifications to the N-methylglycine core. The Structure-Activity Relationship (SAR) is defined by three critical zones: the amine terminus, the linker, and the amide terminus.

1.1 The Sarcosinamide Scaffold

Unlike sarcosine, which exists as a zwitterion at physiological pH (limiting passive diffusion), N-ethyl-sarcosinamide derivatives are uncharged, lipophilic molecules.

-

Core Scaffold: N-methylglycine (Sarcosine).

-

Derivatization: Conversion of the carboxylic acid to an N-ethyl amide .

-

Effect:

-

LogP Increase: Increases lipophilicity, facilitating BBB penetration.

-

Metabolic Stability: The amide bond resists rapid degradation by D-amino acid oxidase (DAAO), a primary clearance pathway for sarcosine.

-

1.2 SAR Visualization

The following diagram illustrates the functional zones of the N-ethyl-sarcosinamide scaffold and their pharmacological impact.

Figure 1: Structure-Activity Relationship (SAR) map of N-ethyl-sarcosinamide derivatives, highlighting the roles of the amine and amide regions in potency and pharmacokinetics.

Mechanism of Action: GlyT1 Inhibition

The primary therapeutic target for N-ethyl-sarcosinamide derivatives is the Glycine Transporter Type 1 (GlyT1) on glial cells and presynaptic neurons.

2.1 The Glutamatergic Hypothesis

Schizophrenia is characterized by NMDA receptor (NMDAR) hypofunction. Glycine is an obligatory co-agonist for NMDAR.

-

Normal State: GlyT1 actively reuptakes glycine from the synaptic cleft to maintain low basal levels.

-

Pathology: Overactive GlyT1 or receptor hypofunction leads to insufficient glycine for NMDAR activation.

-

Intervention: N-ethyl-sarcosinamide derivatives inhibit GlyT1.

-

Result: Synaptic glycine concentration rises, saturating the NMDAR glycine site and restoring glutamatergic signaling.

2.2 Competitive vs. Non-Competitive Inhibition

-

Sarcosine: Competitive inhibitor (competes with glycine for the binding site).[1] High concentrations of synaptic glycine can displace it.

-

N-Ethyl-Sarcosinamide Derivatives (e.g., N-substituted variants): Often exhibit non-competitive or mixed inhibition kinetics. They bind to an allosteric site or the substrate site with such high affinity (and slow off-rates) that physiological glycine cannot displace them. This results in a more robust and sustained elevation of synaptic glycine.

Figure 2: Mechanism of Action.[2] Inhibition of GlyT1 by N-ethyl-sarcosinamide derivatives leads to increased synaptic glycine availability and restoration of NMDA receptor signaling.

Synthesis & Optimization

The synthesis of N-ethyl-sarcosinamide derivatives must prioritize purity and yield, avoiding over-alkylation of the amine.

3.1 Synthetic Workflow

A robust route involves the amidation of sarcosine ethyl ester or the direct coupling of N-protected sarcosine.

Protocol A: Direct Amidation (Nucleophilic Acyl Substitution)

-

Starting Material: Sarcosine ethyl ester hydrochloride.

-

Reagent: Ethylamine (70% in water or alcoholic solution).

-

Conditions: Stir at

for 12-24 hours. -

Purification: The product is often water-soluble; extraction requires chlorinated solvents or n-butanol.

Protocol B: Coupling (For N-substituted derivatives) For derivatives with complex groups on the amine (to mimic ALX-5407):

-

Protection: Boc-Sarcosine.

-

Coupling: React with Ethylamine using EDC/HOBt.

-

Deprotection: TFA/DCM to yield N-ethyl-sarcosinamide.

-

Functionalization: Reductive amination or alkylation of the free amine to introduce lipophilic "tail" groups.

Figure 3: Synthetic pathway for generating N-ethyl-sarcosinamide derivatives, allowing for late-stage diversification at the amine terminus.

Experimental Protocols: Validation

To establish the pharmacological potential, the following self-validating protocols are required.

4.1 In Vitro GlyT1 Uptake Assay

Objective: Determine the IC50 of the derivative against human GlyT1.

-

Cell Line: CHO or HEK293 cells stably expressing hGlyT1.

-

Tracer:

-Glycine (specific activity ~40-60 Ci/mmol). -

Protocol:

-

Seeding: Plate cells in 96-well plates (

cells/well). -

Wash: Remove media, wash with HBSS (Hank's Balanced Salt Solution).

-

Incubation: Add test compound (0.1 nM - 10

M) in HBSS for 15 min at 37°C. -

Uptake: Add

-Glycine (final conc. 50 nM) and incubate for 10 min. -

Termination: Aspirate and wash 3x with ice-cold HBSS.

-

Lysis: Add 0.1 N NaOH/1% SDS.

-

Quantification: Liquid scintillation counting.

-

-

Validation Control: Use ALX-5407 (IC50 ~ 1-5 nM) or Sarcosine (IC50 ~ 50-100

M) as positive controls.

4.2 Data Presentation: Comparative Potency

| Compound Class | Representative Structure | Mechanism | Approx. IC50 (hGlyT1) | CNS Penetration |

| Endogenous | Glycine | Substrate | N/A | Low |

| Type 1 Inhibitor | Sarcosine | Competitive | 50 - 100 | Low-Mod |

| Lead Series | N-Ethyl-Sarcosinamide | Mixed/Comp | 10 - 50 | High |

| Optimized | N-benzyl-N-ethyl-sarcosinamide | Non-Competitive | < 100 nM | High |

*Note: Simple N-ethyl-sarcosinamide is less potent than complex derivatives but offers superior BBB kinetics compared to sarcosine.

Therapeutic Applications & Future Outlook

The primary application remains Schizophrenia , specifically targeting the negative symptoms (apathy, social withdrawal) and cognitive deficits that current antipsychotics (D2 antagonists) fail to address.

-

Secondary Indications:

-

Epilepsy: While glycine is excitatory at NMDAR, it is inhibitory at strychnine-sensitive glycine receptors in the spinal cord/brainstem. However, GlyT1 inhibition primarily affects forebrain NMDARs. Caution is required to avoid excitotoxicity.

-

Pain Management: Modulation of glycinergic transmission in the dorsal horn.

-

Future Outlook: The N-ethyl-sarcosinamide scaffold serves as an ideal "prodrug-like" moiety or a stable core for fragment-based drug design. Future iterations will focus on bi-functional ligands that inhibit GlyT1 while possessing antioxidant properties to combat oxidative stress in neurodegenerative diseases.

References

-

GlyT1 Inhibition and Schizophrenia

- Source: Lane, H. Y., et al. (2004). Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study.

-

Sarcosine Derivatives (ALX-5407/NFPS)

- Source: Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology.

-

Synthesis of Sarcosinamide Derivatives

-

Source: Conway, T., & Diksic, M. (1988). Synthesis of "no-carrier-added" carbon-11 SarCNU: the sarcosinamide analog of the chemotherapeutic agent BCNU.[3] Journal of Nuclear Medicine.

-

-

GlyT1 Biology and Therapeutic Potential

- Source: Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain.

Sources

Methodological & Application

Using N-ethyl-2-(methylamino)acetamide as a pharmaceutical intermediate

Technical Application Note: N-Ethyl-2-(methylamino)acetamide (NEMA) in Pharmaceutical Synthesis

Abstract

N-Ethyl-2-(methylamino)acetamide (NEMA) (CAS: 225229-02-7; HCl Salt: 909191-78-2) is a specialized sarcosine (N-methylglycine) derivative serving as a critical secondary amine building block in the synthesis of peptidomimetics, kinase inhibitors, and agrochemical actives.[1][2][3][4][5] Characterized by its dual functionality—a reactive secondary amine and a stable ethyl amide—NEMA provides a robust scaffold for introducing N-methylated peptide bonds, which are essential for enhancing metabolic stability and membrane permeability in drug candidates. This guide details the physicochemical profile, synthetic protocols, and application workflows for integrating NEMA into active pharmaceutical ingredient (API) pathways.

Chemical Profile & Physicochemical Properties

NEMA functions as a "capped" amino acid mimic. Unlike standard amino acids, the C-terminus is already amidated (ethylamide), and the N-terminus is methylated. This structure prevents unwanted cyclization (diketopiperazine formation) during initial coupling steps and increases lipophilicity.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance to Protocol |

| IUPAC Name | N-Ethyl-2-(methylamino)acetamide | Unambiguous identification. |

| Molecular Formula | C₅H₁₂N₂O | Low molecular weight fragment (MW 116.16).[3] |

| Appearance | Colorless to pale yellow oil (Free base) / White solid (HCl salt) | Free base oxidizes slowly; store under Argon. |

| pKa (Amine) | ~8.2 (Predicted) | Nucleophilic at pH > 8.5; requires base in coupling. |

| Solubility | High: Water, MeOH, DCM. Low: Hexanes. | DCM/MeOH preferred for extraction; Water for workup. |

| Boiling Point | 105-110°C (at 0.5 mmHg) | Distillable under high vacuum for purification. |

Synthesis Protocol: The Chloroacetamide Route

While NEMA is commercially available, in-house synthesis is often required for isotopic labeling (e.g., using ¹³C-methylamine) or scale-up. The most robust pharmaceutical-grade route involves the nucleophilic substitution of N-ethyl-2-chloroacetamide.

Mechanism & Causality

We utilize a two-step sequence.[5] First, acylation of ethylamine ensures the amide backbone is established without competing side reactions. Second, amination with excess methylamine favors the mono-alkylated product over the bis-alkylated impurity due to the steric hindrance and statistical probability provided by the excess amine.

Step-by-Step Protocol

Reagents:

-

Chloroacetyl chloride (1.0 eq)

-

Ethylamine (2.0 M in THF, 1.1 eq)

-

Methylamine (40% aq. or 2.0 M in THF, 5.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), THF.

Workflow:

-

Preparation of N-Ethyl-2-chloroacetamide (Intermediate A):

-

Cool a solution of Ethylamine (1.1 eq) and TEA (1.2 eq) in DCM to 0°C.

-

Add Chloroacetyl chloride (1.0 eq) dropwise over 30 mins. Reason: Exothermic control prevents hydrolysis.[6]

-

Stir at RT for 2 hours. Wash with 1N HCl, then Brine. Dry (MgSO₄) and concentrate.

-

Checkpoint: Verify by TLC (Hex:EtOAc 3:1). Product is usually a white solid.

-

-

Amination to NEMA:

-

Dissolve Intermediate A in THF (0.5 M concentration).

-

Add Methylamine (5.0 eq) rapidly at 0°C. Critical: High equivalents prevent dimerization (formation of N,N-bis(ethylcarbamoylmethyl)methylamine).

-

Seal the vessel and stir at RT for 12 hours.

-

Workup: Concentrate in vacuo to remove excess methylamine and THF.

-

Purification: Dissolve residue in 1N HCl (converts NEMA to salt). Wash with DCM (removes unreacted chloride). Basify aqueous layer to pH 12 with NaOH. Extract exhaustively with DCM (5x).

-

Final Step: Dry and concentrate to yield NEMA free base oil. Convert to HCl salt with 4M HCl/Dioxane if storage is required.

-

Application Note: Peptidomimetic Coupling

NEMA is primarily used to introduce the Sarcosine-Ethylamide motif. This motif mimics the C-terminal of peptides but blocks carboxypeptidase degradation.

Coupling Strategy

Direct coupling of the secondary amine of NEMA to a carboxylic acid (e.g., Boc-Amino Acid) is sterically demanding. Standard EDC/NHS couplings often fail. We recommend HATU or PyBOP activation.

Protocol: Fragment Condensation

-

Activation: Dissolve Boc-Amino Acid (1.0 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (2.5 eq). Stir for 5 mins.

-

Why HATU? The HOAt moiety accelerates reaction with secondary amines, overcoming the steric clash of the N-methyl group.

-

-

Addition: Add NEMA HCl salt (1.0 eq) directly to the activated ester.

-

Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.

-

Quench: Dilute with EtOAc, wash with 5% LiCl (removes DMF), NaHCO₃, and Brine.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of NEMA and its subsequent integration into a drug scaffold.

Figure 1: Logical flow from raw materials to the NEMA intermediate and its final incorporation into a peptidomimetic API.[7]

Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical parameters must be verified.

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 8.10 (br t, 1H, NH-Ethyl)

-

δ 3.15 (s, 2H, N-CH₂-CO)

-

δ 3.08 (m, 2H, CH₂-Ethyl)

-

δ 2.25 (s, 3H, N-CH₃) — Diagnostic Peak

-

δ 1.05 (t, 3H, CH₃-Ethyl)

-

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in H₂O; B: Acetonitrile.

-

Gradient: 0-20% B over 15 mins (Polar molecule elutes early).

-

Detection: UV 210 nm (Weak chromophore; consider ELSD if available).

-

References

-

World Intellectual Property Organization. (2013). Pesticidal compositions and processes related thereto. (Publication No. WO2013162715A2).[8] Patentscope. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15338205, 2-amino-N-ethyl-N-methylacetamide (Structural Analog Reference). PubChem.[9] [Link]

-

Advanced ChemBlocks Inc. (2026).[10] Product Specification: N-Ethyl-2-(methylamino)acetamide hydrochloride.[1][10] Catalog ID: P35209. ]">https://www.achemblock.com[10]

-

Google Patents. (2020). Preparation method of methylvinyldi (N-ethylacetamido) silane (CN110964050A).[5] (Demonstrates industrial stability of the N-ethylacetamido moiety).

Sources

- 1. molcore.com [molcore.com]

- 2. 225229-02-7|N-Ethyl-2-(methylamino)acetamide|BLD Pharm [bldpharm.com]

- 3. N-(2-(Methylamino)ethyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. Simple Synthesis Of N-Ethylacetamide - Product news - News - Frandcom Industrial Limited [fcchemicals.com]

- 5. CN110964050A - Preparation method of methylvinyldi (N-ethylacetamido) silane - Google Patents [patents.google.com]

- 6. evitachem.com [evitachem.com]

- 7. WO2013162716A2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 8. WO2013162715A2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 9. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Ethyl-2-(methylamino)acetamide hydrochloride 95% | CAS: 909191-78-2 | AChemBlock [achemblock.com]

Application Notes and Protocols: Reaction Conditions for the Alkylation of N-ethyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amides is a fundamental transformation in organic synthesis, yielding N,N-disubstituted amides that are crucial intermediates in the production of tertiary amines and other valuable pharmaceutical compounds.[1] The specific molecule, N-ethyl-2-(methylamino)acetamide, possesses a secondary amine that can be alkylated to introduce further molecular complexity, a common strategy in drug discovery to modulate physiochemical properties and biological activity. This document provides a detailed guide to the reaction conditions for the alkylation of N-ethyl-2-(methylamino)acetamide, exploring various methodologies and the rationale behind experimental choices.

Reaction Mechanism and Key Considerations

The alkylation of the secondary amine in N-ethyl-2-(methylamino)acetamide proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the methylamino group acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide).

A critical consideration in this reaction is the inherent basicity of the amine. The reaction generates a hydrohalic acid (HX) byproduct, which can protonate the starting amine or the product, rendering them non-nucleophilic and halting the reaction.[2] Therefore, the presence of a base is essential to neutralize this acid and ensure the reaction proceeds to completion.

Another challenge is the potential for over-alkylation. The tertiary amine product is also nucleophilic and can react with the alkylating agent to form a quaternary ammonium salt.[3][4] Controlling the stoichiometry of the reactants and choosing appropriate reaction conditions are crucial to favor the desired mono-alkylation product.

Methodologies for N-Alkylation

Several methods can be employed for the N-alkylation of N-ethyl-2-(methylamino)acetamide, each with its own advantages and limitations.

Classical Alkylation with a Strong Base

This is a widely used and robust method for N-alkylation. The secondary amine is first deprotonated with a strong base to form a more potent nucleophile, the corresponding amide anion, which then readily reacts with the alkylating agent.[5][6]

Key Reagents:

-

Base: Sodium hydride (NaH) is a common choice, offering strong basicity to effectively deprotonate the amine.[5][7] Other strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can also be used.[5]

-

Solvent: Anhydrous aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.[5]

-

Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) are the most common electrophiles. Alkyl iodides are generally the most reactive.

Protocol:

A detailed, step-by-step methodology for this protocol is provided in the "Experimental Protocols" section.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases.[1] This method is particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where it can react with the alkylating agent.[9][10]

Key Reagents:

-

Base: An inorganic base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is used in the aqueous phase.[1][11]

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used catalyst.[1]

-

Solvent System: A biphasic system, often consisting of an organic solvent like toluene or dichloromethane and an aqueous solution of the base.

Advantages:

-

Avoids the use of strong, hazardous bases.

-

Milder reaction conditions.[1]

-

Can be performed without the need for strictly anhydrous conditions.

Microwave-Assisted Solvent-Free Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[1] Combining this with solvent-free conditions offers an environmentally friendly and efficient approach.

Key Reagents:

-

Base: A solid base mixture, such as potassium hydroxide and potassium carbonate, is often used.[1]

-

Alkylating Agent: Alkyl halides.

-

Catalyst: A phase-transfer catalyst like TBAB can be beneficial.[1]

Advantages:

Data Presentation

| Method | Base | Solvent | Alkylating Agent | Temperature | Typical Yields | References |

| Classical Alkylation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Alkyl Iodide/Bromide | 0 °C to Room Temp. | Good to Excellent | [5][7] |

| Phase-Transfer Catalysis | Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃) | Toluene/Water | Alkyl Bromide/Chloride | Room Temp. to Reflux | Good to Excellent | [1][9] |

| Microwave-Assisted | Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃) | Solvent-free | Alkyl Halide | Microwave Irradiation | Good to Excellent | [1] |

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride

This protocol describes the alkylation of N-ethyl-2-(methylamino)acetamide with an alkyl bromide using sodium hydride as the base.

Materials:

-

N-ethyl-2-(methylamino)acetamide

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkyl bromide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septum and needles for inert atmosphere

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-2-(methylamino)acetamide (1.0 equivalent).

-

Dissolution: Add anhydrous THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.05 equivalents) dropwise via a dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Visualization

Caption: General workflow for the N-alkylation of N-ethyl-2-(methylamino)acetamide.

References

-

Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. RSC Advances, 8(73), 41965-41970. [Link]

-

Bram, G., Loupy, A., & Sansoulet, J. (1985). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Israel Journal of Chemistry, 26(3), 291-294. [Link]

-

Vass, A., Dudas, J., & Varma, R. S. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(10), 844-850. [Link]

-

O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The Stereoselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. [Link]

-

ResearchGate. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. [Link]

-

ScienceMadness. (2022). Best Conditions For N-Alkylation?. [Link]

-

Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

-

Gary Molander, et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3773-3778. [Link]

-

Bolm, C., & Hildebrand, J. P. (1999). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. The Journal of Organic Chemistry, 65(1), 169-175. [Link]

-

Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 14(6), 1099-1102. [Link]

-

University of Calgary. Ch22: Alkylation of Amines. [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

-

Gunanathan, C., & Milstein, D. (2011). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 50(44), 10559-10563. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

American Chemical Society. (2019). New approaches to amide arylation and alkylation under mild conditions. [Link]

-

Reddit. (2023). Is deprotonating amides with K3PO4 for alkylation using alkyl bromides interesting or useful or did I get lucky publishing my paper. [Link]

- Google Patents. (2015).

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Srimani, D., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094-9098. [Link]

-

Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

-

PubMed. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

Rossi, S. A., Shimkin, K. W., Xu, Q., & Mori-Quiroz, L. M. (2013). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic letters, 15(9), 2314–2317. [Link]

-

Organic Syntheses. (1977). N-BENZOYLINDOLE. Organic Syntheses, 57, 12. [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

-

ResearchGate. (2020). The optimal conditions of N-alkylation reaction. [Link]

-

Kantam, M. L., et al. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 7(9), 657-661. [Link]

-

Li, W., et al. (2017). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 4(12), 2353-2357. [Link]

-

Karahasanović, A., et al. (2005). Alkylation of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 70(6), 711-719. [Link]

-

PubChem. N-[2-(methylamino)ethyl]acetamide. [Link]

-

Royal Society of Chemistry. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. [Link]

-

Frandcom Industrial Limited. (2019). Simple Synthesis Of N-Ethylacetamide. [Link]

Sources

- 1. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Procedure for reductive amination to produce N-ethyl-2-(methylamino)acetamide

Application Note: Selective Reductive Amination for the Synthesis of N-Ethyl-2-(methylamino)acetamide

Executive Summary

This application note details the optimized protocol for the synthesis of N-ethyl-2-(methylamino)acetamide (Sarcosine ethylamide) via reductive amination. While the target molecule appears structurally simple, the direct methylation of primary amines using formaldehyde presents a significant chemoselectivity challenge: the competitive formation of the

This guide moves beyond standard textbook descriptions, providing a Process Control Strategy derived from the work of Abdel-Magid et al., focusing on stoichiometry, solvent effects, and kinetic control to maximize the yield of the secondary amine while suppressing over-alkylation.

Strategic Analysis: The Mono-Methylation Challenge

The synthesis involves the conversion of

-

Target:

-ethyl-2-(methylamino)acetamide (Secondary Amine)[1] -

Primary Impurity:

-ethyl-2-(dimethylamino)acetamide (Tertiary Amine)[1]

Mechanistic Causality: In reductive amination with formaldehyde, the product (secondary amine) is often more nucleophilic than the starting material (primary amine).[1] As the reaction proceeds, the newly formed secondary amine competes for the remaining formaldehyde, leading to the "runaway" formation of the dimethylated species.[1]

The Solution:

We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1][2] Unlike Sodium Cyanoborohydride (

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a transient hemiaminal, followed by dehydration to an iminium ion (or imine equivalent), which is then irreversibly reduced by the hydride source.[1]

Figure 1: Reaction Pathway and Competitive Side-Reaction

Caption: Pathway showing the critical branch point where the target product can re-enter the cycle to form the dimethylated impurity.

Experimental Protocol

Safety Warning: Formaldehyde is a carcinogen and sensitizer.[1] Sodium triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acids.[1] Perform all operations in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Role |

| 138.59 | 1.0 | Precursor | |

| Paraformaldehyde | 30.03 | 0.8 - 0.9 | Carbon Source (Formaldehyde) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |

| Triethylamine (TEA) | 101.19 | 1.0 | Free-basing agent (if using HCl salt) |

| 1,2-Dichloroethane (DCE) | 98.96 | - | Solvent (Anhydrous) |

| Acetic Acid (AcOH) | 60.05 | 0.1 | Catalyst (Optional) |

Note: We intentionally use a sub-stoichiometric amount of Paraformaldehyde (0.8–0.9 eq) to ensure the amine remains in excess, statistically favoring the mono-methylated product.

Step-by-Step Methodology

Step 1: Precursor Preparation

-

Charge a dry reaction vessel (equipped with a magnetic stir bar and nitrogen inlet) with

-Ethyl-2-aminoacetamide HCl (1.0 equiv). -

Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M.[1]

-

Add Triethylamine (1.0 equiv) and stir for 15 minutes at room temperature to liberate the free amine.

Step 2: Reagent Addition (The Critical Step)

-

Add Paraformaldehyde (0.8 equiv) to the reaction mixture.

-

Process Control: Do NOT add a large excess of formaldehyde.[1]

-

-

Stir the mixture at room temperature for 30–60 minutes.

-

Cool the mixture to 0°C (ice bath).

Step 3: Reduction

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10–15 minutes.

-

Observation: Mild effervescence may occur.[1]

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 12–16 hours under nitrogen atmosphere.

Step 4: Quench and Workup

-

Quench the reaction by adding saturated aqueous

solution.[1] Stir vigorously for 20 minutes to decompose excess borohydride. -

Extract the aqueous layer with Dichloromethane (DCM) (

).[1] -

Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification (if required) [1]

-

Analyze the crude oil by

NMR.[1] -

If unreacted starting material is present (expected due to 0.8 eq HCHO), it can be separated via flash column chromatography (Eluent: DCM/MeOH/

).[1] -

Alternative: If the dimethyl impurity is low, the crude secondary amine can be converted to its HCl salt (add

in dioxane) and recrystallized from Ethanol/Ether to remove non-amine impurities.[1]

Process Control & Troubleshooting

This section defines the "Self-Validating System" required for high-reliability synthesis.

Figure 2: Decision Logic for Optimization

Caption: Logic flow for assessing reaction outcomes and determining corrective actions.

Key Performance Indicators (KPIs)

-

Mono/Di Ratio: Target > 10:1.

-

Conversion: Target > 80% (based on limiting reagent HCHO).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Dimethyl Impurity | Excess Formaldehyde or "Fast" Amine | Reduce HCHO to 0.6 equiv.[1] Switch solvent to 2,2,2-Trifluoroethanol (TFE) , which stabilizes the imine and disfavors double addition. |

| Low Conversion | Wet Solvent or Old Reagent | STAB is moisture sensitive.[1] Ensure DCE is dry. Use fresh STAB. |

| Product stuck in Aqueous | High Polarity of Product | Saturate aqueous layer with NaCl (salting out) before extraction.[1] Use |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[1][3][6][7][10] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1][10] Chemical Society Reviews, 27(6), 395-404.

Sources

- 1. youtube.com [youtube.com]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. Buy N-methyl-N-[2-(methylamino)ethyl]acetamide (EVT-3121399) | 27725-41-3 [evitachem.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. scribd.com [scribd.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Crystallization of High-Purity N-ethyl-2-(methylamino)acetamide

Welcome to the technical support center for the purification of N-ethyl-2-(methylamino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your experimental success.

Introduction: The Critical Role of Purity

N-ethyl-2-(methylamino)acetamide is a small molecule amide of interest in pharmaceutical and chemical research. The efficacy, safety, and reproducibility of studies involving this compound are directly dependent on its purity. Crystallization is a powerful technique for achieving high purity by separating the target molecule from impurities generated during synthesis or degradation. This guide provides a framework for developing and troubleshooting a robust crystallization protocol for N-ethyl-2-(methylamino)acetamide.

Physicochemical Properties

Understanding the physicochemical properties of N-ethyl-2-(methylamino)acetamide and its common salt form is the foundation for developing a successful crystallization strategy.

| Property | N-ethyl-2-(methylamino)acetamide | N-ethyl-2-(methylamino)acetamide hydrochloride |

| CAS Number | 225229-02-7[1] | 909191-78-2 |

| Molecular Formula | C₅H₁₂N₂O[1] | C₅H₁₃ClN₂O |

| Molecular Weight | 116.16 g/mol [1] | 152.62 g/mol |

| Appearance | Likely a solid or oil at room temperature. | Likely a crystalline solid. |

| Solubility | Expected to be soluble in polar solvents. | Expected to have good solubility in water and alcohols. |

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of N-ethyl-2-(methylamino)acetamide and related amide compounds.

Q1: How do I select the best solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which N-ethyl-2-(methylamino)acetamide has high solubility at elevated temperatures and low solubility at room temperature or below. The principle of "like dissolves like" is a good starting point; given the amide and amine functionalities, polar solvents are likely candidates. A systematic screening process is recommended.

Solvent Screening Protocol:

-

Place a small amount (10-20 mg) of your crude material into several test tubes.

-

Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

-

If the compound is insoluble at room temperature, heat the mixture gently. Add solvent dropwise until the solid dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure crystals upon cooling.

Commonly successful solvents for amides include ethanol, acetone, acetonitrile, and mixtures such as benzene/ethyl acetate.[2] For compounds with basic amine groups like this one, crystallization of the hydrochloride salt from a protic solvent like ethanol or an ethanol/water mixture can be very effective.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution.

Troubleshooting "Oiling Out":

-

Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

-

Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until it dissolves, then cool again slowly.[3]

-

Change the solvent system: The polarity of the solvent may not be optimal. If using a single solvent, try a two-solvent system. If using a two-solvent system, adjust the ratio of the solvents.

-

Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.[3]

-

Seed the solution: Add a tiny crystal of pure N-ethyl-2-(methylamino)acetamide to the cooled solution to induce crystallization.[3]

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: Low recovery can be due to several factors. It's a balance between purity and yield.

Improving Recovery:

-

Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.[4]

-

Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.

-

Collect a second crop: The remaining solution after filtration (the mother liquor) can be concentrated by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.[4]

-

Check for premature crystallization: If the product crystallizes during hot filtration, pre-heat your filtration apparatus (funnel and filter paper) with hot solvent.[5]

Q4: How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

Decolorization Protocol:

-

Dissolve the crude product in the hot recrystallization solvent.

-

Add a small amount of activated charcoal (a spatula tip is usually sufficient). Be cautious, as the solution may bump.

-

Swirl the mixture and heat it for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[4] The filtrate should be colorless.

Q5: What are the expected impurities in my crude N-ethyl-2-(methylamino)acetamide?

A5: The impurities will depend on the synthetic route used. Common synthesis methods for related amides involve the reaction of an amine with an acylating agent.[6]

Potential Impurities:

-

Unreacted starting materials: Such as the precursor amine or acylating agent.

-

Byproducts of the reaction: For example, salts formed during the reaction.

-

Side-reaction products: Such as di-acylated products.

Techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for identifying and quantifying impurities. Developing a suitable HPLC method is crucial for assessing the purity of your final product.[7][8][9]

Experimental Protocols

This section provides a general framework for developing a crystallization protocol. The specific solvent and volumes will need to be determined experimentally as described in the FAQ section.

Single-Solvent Recrystallization Workflow

Caption: Workflow for two-solvent recrystallization.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| No crystals form upon cooling. | - Solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent and cool again. - Add a miscible "anti-solvent" dropwise. - Scratch the inside of the flask or add a seed crystal. [3][5] |

| Compound "oils out". | - Solution is supersaturated. - Melting point of the compound is low. - Solvent is too non-polar. | - Reheat to dissolve the oil and add more of the "good" solvent. - Cool the solution more slowly. - Consider a different solvent system. [5] |

| Low recovery of product. | - Too much solvent was used. - Premature crystallization during filtration. - Significant solubility in cold solvent. | - Use the minimum amount of hot solvent. - Pre-heat the filtration apparatus. - Ensure thorough cooling in an ice bath. [5] |

| Crystals are colored or impure. | - Impurity is co-crystallizing with the product. - Impurity is trapped within the crystal lattice. | - Perform a second recrystallization. - Add activated charcoal to the hot solution before filtration. [5] |

Safety Precautions

Always consult the Safety Data Sheet (SDS) for N-ethyl-2-(methylamino)acetamide and all solvents used. A safety data sheet for the related compound N-(2-Aminoethyl)acetamide indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation. [10]Similar precautions should be taken with N-ethyl-2-(methylamino)acetamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [1]

Purity Assessment

The purity of the recrystallized N-ethyl-2-(methylamino)acetamide should be assessed using appropriate analytical techniques.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for detecting and quantifying impurities. [7]* Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of impurities.

This technical support guide provides a comprehensive framework for the successful crystallization of high-purity N-ethyl-2-(methylamino)acetamide. By understanding the principles of crystallization, systematically screening solvents, and applying the troubleshooting strategies outlined, researchers can confidently purify this valuable compound for their scientific endeavors.

References

-

HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

- Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Mount Allison University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-2-(ethylamino)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-ethyl-N-methylacetamide. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024, October 23). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

-

Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

-

AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

- Patel, D., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 143-150.

-

PrepChem.com. (n.d.). Step 1) Preparation of N-[2-[(Quinolin-2-yl)amino]ethyl]acetamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

- Reddy, G. S., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Asian Journal of Research in Chemistry, 13(4), 243-248.

- Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- Mondal, A., et al. (2014). Density, Viscosity, and N2O Solubility of Aqueous 2-(Methylamino)ethanol Solution.

- CN101538223A. (2009). Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.

-

Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

-

PDBj. (2006). Crystallization, diffraction data collection and preliminary crystallographic analysis of hexagonal crystals of Pseudomonas aeruginosa amidase. Retrieved from [Link]

- Bowden, N., Sanders, J. P. M., & Bruins, M. (2017). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.

-

Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

Sources

- 1. 225229-02-7|N-Ethyl-2-(methylamino)acetamide|BLD Pharm [bldpharm.com]

- 2. rubingroup.org [rubingroup.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. athabascau.ca [athabascau.ca]

- 5. benchchem.com [benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

Validation & Comparative

Comparative Spectroscopic Guide: 1H NMR Analysis of N-ethyl-2-(methylamino)acetamide

[1]

Executive Summary: The Analytical Challenge

N-ethyl-2-(methylamino)acetamide (Structure:

This guide objectively compares the spectral performance of this molecule under varying experimental conditions (Solvent Systems) and contrasts it with its closest structural alternative, the regioisomer N-methyl-2-(ethylamino)acetamide .[1]

Key Finding: While Chloroform-d (

Structural Specifications & Alternatives

Before analysis, we must define the target and its "mimic" (alternative).

| Feature | Target Product | Alternative (Regioisomer) |

| Name | N-ethyl-2-(methylamino)acetamide | N-methyl-2-(ethylamino)acetamide |

| Structure | ||

| Amide Side | Ethyl group (Triplet + Quartet) | Methyl group (Doublet) |

| Amine Side | Methyl group (Singlet) | Ethyl group (Triplet + Quartet) |

| MW | 116.16 g/mol | 116.16 g/mol |

Performance Comparison: Solvent Systems

The choice of solvent acts as the "methodological product" here. We compare the resolution performance of

Comparative Data Table: Chemical Shifts ( , ppm)

Note: Data represents the free base form at 298 K / 400 MHz.

| Assignment (H) | Multiplicity | Method A: | Method B: DMSO- | Performance Note |

| 1. Amide-NH | Broad t / Broad s | 6.5 - 7.2 (Often invisible) | 7.8 - 8.2 (Broad Triplet) | DMSO reveals |

| 2.[1] Glycyl- | Singlet | 3.25 | 3.08 | Sharpens in DMSO; shifts downfield if salted.[1] |

| 3. Ethyl- | Quintet / Multiplet | 3.30 | 3.15 (dq) | Clearer coupling to NH in DMSO. |

| 4.[1] N-Methyl | Singlet | 2.42 | 2.25 | Distinct singlet confirming |

| 5.[1] Amine-NH | Broad | 1.5 - 2.0 (Variable) | 2.0 - 3.5 (Very Broad) | Exchange rate is solvent-dependent.[1] |

| 6. Ethyl- | Triplet | 1.15 | 1.02 | Diagnostic triplet ( |

Technical Analysis of Performance

-

Method A (

): Low Reliability. The amide proton often undergoes rapid exchange or quadrupole broadening (from -

Method B (DMSO-

): High Reliability. DMSO acts as a hydrogen bond acceptor, "locking" the amide proton in place and slowing exchange. This reveals the Triplet splitting of the Amide-NH (coupling to the ethyl

Deep Dive: Self-Validating Assignment Protocol

To ensure scientific integrity, use this logic flow to validate the structure.

Step 1: The "Anchor" Signals

Locate the N-Methyl group.[1]

-

Expectation: A sharp singlet integrating to 3H around 2.2–2.4 ppm.

-

Validation: If this signal is a triplet, you have the Alternative (Isomer), where the ethyl group is on the amine.

Step 2: The Connectivity Test (The Amide Region)

Examine the signal at ~8.0 ppm (in DMSO).

-

Target: Signal is a Triplet . (NH couples to neighboring

of the ethyl group). -

Alternative: Signal is a Quartet (or broad doublet) if the methyl was attached to the amide.

Step 3: The Glycine Backbone

Locate the singlet integrating to 2H around 3.1 ppm.

-

Causality: This singlet (

) isolates the amine side from the amide side.[1] It shows no coupling because there are no adjacent protons on the carbonyl carbon or the tertiary amine nitrogen (in free base).

Visualizations

Diagram 1: Structural Connectivity & Splitting Tree

This diagram maps the scalar couplings (

Caption: Scalar coupling network in DMSO-d6. The yellow arrow highlights the critical diagnostic coupling between Amide-NH and Ethyl-CH2.[1]

Diagram 2: Verification Workflow (Decision Matrix)

A logical flow for researchers to confirm identity against the isomer.

Caption: Step-by-step logic gate to distinguish the target molecule from its regioisomer using multiplicity analysis.

Experimental Protocol (Best Practice)

To replicate the high-performance results described above:

-

Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

(99.9% D).-

Why: Ensures solubility of polar amides and prevents NH exchange.

-

-

Acquisition:

-

Pulse Angle: 30° (to prevent saturation of slow-relaxing amide protons).[1]

-

Relaxation Delay (D1):

2.0 seconds. -

Scans: 16–32 (sufficient for >5 mg).

-

-

Processing:

-

Line Broadening (LB): 0.3 Hz.

-

Referencing: Set residual DMSO pentet center to 2.50 ppm .

-

References

-

PubChem. N-[2-(methylamino)ethyl]acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6][7] Available at: [Link]

-

SpectraBase. N-ethylacetamide 1H NMR Data. Wiley Science Solutions. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

A Comparative Guide to the Reactivity of N-ethyl-2-(methylamino)acetamide and Sarcosinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Amides

N-ethyl-2-(methylamino)acetamide and sarcosinamide are both derivatives of sarcosine (N-methylglycine), an amino acid that has garnered significant interest in pharmaceutical and biochemical research for its role in metabolic pathways and potential as a therapeutic agent.[1][2][3] While structurally similar, the key distinction lies in their amide functionalities. Sarcosinamide possesses a primary amide (-CONH₂), whereas N-ethyl-2-(methylamino)acetamide features a secondary amide (-CONHEt).[4][5][6] This seemingly minor difference has profound implications for their chemical reactivity, influencing their stability, reaction pathways, and potential applications in synthesis and drug design.

This guide will dissect these differences, providing a robust theoretical framework and outlining key experimental protocols to empirically validate the predicted disparities in their chemical behavior.

Structural Analysis and Predicted Reactivity

The reactivity of these molecules is dictated by two primary functional groups: the secondary (methylamino) amine and the amide.

-

The Secondary Amine: The N-methylamino group is common to both molecules. Its basicity and nucleophilicity are tempered by the electron-withdrawing effect of the adjacent carbonyl group.[4] Consequently, the reactivity at this site is expected to be broadly similar for both compounds, participating in typical secondary amine reactions such as acylation and alkylation.[7]

-

The Amide Group: The Point of Divergence: The critical difference lies in the substitution of the amide nitrogen.[4][6]

-

Sarcosinamide (Primary Amide): The presence of two N-H protons makes it susceptible to reactions that are impossible for a secondary amide. These include:

-

N-ethyl-2-(methylamino)acetamide (Secondary Amide): Lacking the requisite N-H protons, it cannot undergo dehydration to a nitrile or the Hofmann rearrangement. Its reactivity at the amide group is primarily limited to hydrolysis and reduction.

-

Hydrolysis: Both amides can be hydrolyzed under acidic or basic conditions to yield sarcosine and the corresponding amine (ammonia for sarcosinamide, ethylamine for N-ethyl-2-(methylamino)acetamide).[5][6] While both are stable, primary amides are generally considered slightly more susceptible to hydrolysis than secondary amides, although reaction conditions play a significant role.[16][17][18]

-

Experimental Protocols for Comparative Analysis

To empirically determine the reactivity differences, the following experiments are proposed. These protocols are designed to be self-validating by directly comparing the outcomes for both compounds under identical conditions.

Experiment 1: Comparative Amide Hydrolysis Rate

Objective: To quantify the relative rates of base-catalyzed hydrolysis.

Methodology:

-

Prepare equimolar solutions (e.g., 0.1 M) of N-ethyl-2-(methylamino)acetamide and sarcosinamide in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO to ensure solubility).

-

Initiate the hydrolysis by adding a standardized solution of sodium hydroxide (e.g., 1 M) to each amide solution at a constant temperature (e.g., 50 °C).

-

Monitor the reaction progress over time by taking aliquots at regular intervals.

-

Quench the reaction in the aliquots by neutralization with a standard acid.

-

Analyze the concentration of the remaining amide or the formation of the sarcosine product using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy.

-

Plot the concentration of the reactant versus time and determine the initial reaction rates.

Expected Outcome: It is anticipated that sarcosinamide will exhibit a slightly faster rate of hydrolysis compared to N-ethyl-2-(methylamino)acetamide under these conditions.

Experiment 2: Dehydration Reaction

Objective: To demonstrate the unique reactivity of the primary amide in sarcosinamide towards dehydration.

Methodology:

-

In separate, dry reaction vessels, dissolve N-ethyl-2-(methylamino)acetamide and sarcosinamide in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Add a dehydrating agent. A variety of modern and classic reagents can be used, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or a milder system like triphenylphosphine/carbon tetrachloride.[10][19]

-

Stir the reactions at an appropriate temperature (this may range from room temperature to reflux, depending on the reagent).

-